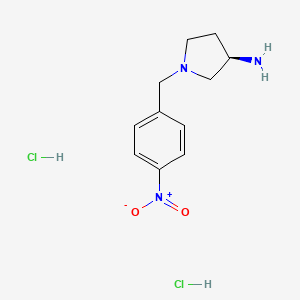

(R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride

Description

Properties

IUPAC Name |

(3R)-1-[(4-nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.2ClH/c12-10-5-6-13(8-10)7-9-1-3-11(4-2-9)14(15)16;;/h1-4,10H,5-8,12H2;2*1H/t10-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBGSYZYMVZKJU-YQFADDPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)CC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of amino alcohols or amino acids.

Introduction of the 4-Nitrobenzyl Group: This step involves the alkylation of the pyrrolidine ring with a 4-nitrobenzyl halide under basic conditions.

Formation of the Dihydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Hydrolysis: The dihydrochloride salt can be hydrolyzed to the free base under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide.

Major Products

Reduction of the Nitro Group: Formation of ®-1-(4-Aminobenzyl)pyrrolidin-3-amine.

Substitution of the Benzyl Group: Formation of various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals targeting various neurological conditions. The presence of the nitro group enhances its reactivity, making it suitable for further chemical transformations.

Synthesis Methodology

The synthesis typically involves:

- Formation of the Pyrrolidine Ring : Commonly achieved through cyclization reactions involving amino alcohols or amino acids.

- Alkylation with 4-Nitrobenzyl Halide : This step introduces the nitrobenzyl group under basic conditions.

- Formation of Dihydrochloride Salt : The final product is obtained by treating the free base with hydrochloric acid.

Biological Research

In biological contexts, (R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride can be utilized as a probe to investigate enzyme functions and receptor interactions. Its ability to undergo reduction makes it particularly interesting for studies related to reactive intermediates that can interact with proteins or nucleic acids.

Materials Science

Beyond medicinal applications, this compound can be employed in materials science for synthesizing polymers and materials with tailored electronic or optical properties. The unique structural features allow for the development of advanced materials used in various technological applications.

Case Study 1: Neuropharmacological Applications

Research has demonstrated that derivatives of this compound exhibit significant activity at neurotransmitter transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). A study reported that certain analogs showed enhanced potency compared to traditional stimulants like cocaine, suggesting potential therapeutic uses in treating attention deficit hyperactivity disorder (ADHD) and other neuropsychiatric disorders .

Case Study 2: Anti-inflammatory Effects

In a biological model assessing anti-inflammatory properties, compounds derived from this compound were shown to reduce levels of pro-inflammatory cytokines significantly. This suggests potential applications in treating inflammatory conditions .

Table 1: Summary of Biological Activities

| Activity Type | Target Cells/Pathogens | Observed Effects |

|---|---|---|

| Neurotransmitter Activity | Dopamine Transporter (DAT) | Potent inhibition compared to cocaine |

| Inflammatory Response | Murine Models | Significant reduction in cytokines |

| Anticancer Activity | Ovarian Cancer Xenografts | Inhibition of tumor growth |

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Pyrrolidine Ring Formation | Cyclization from amino alcohols or amino acids |

| Alkylation | Introduction of 4-nitrobenzyl group |

| Salt Formation | Treatment with hydrochloric acid |

Mechanism of Action

The mechanism of action of ®-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that can interact with proteins or nucleic acids, leading to various biological effects. The pyrrolidine ring can also interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and physicochemical properties of (R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Stereochemistry |

|---|---|---|---|---|---|

| This compound | 1286208-71-6 | C₁₁H₁₅N₃O₂·2HCl | 294.18 | 4-Nitrobenzyl | R |

| 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | 1193388-05-4 | C₉H₁₃N₃·2HCl | 236.14 | Pyridine-3-amine | - |

| (R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride | - | C₁₁H₁₅Cl₂FN₂ | 263.16 (calculated) | 3-Fluorobenzyl | R |

| (R)-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride | 1349702-39-1 | C₁₁H₁₅BrCl₂N₂ | 328.08 | 3-Bromobenzyl | R |

| (4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride | 1431966-72-1 | C₁₁H₁₆Cl₂N₂ | 263.17 | 4-Chlorobenzyl | S |

| (S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride | 1289585-18-7 | C₁₂H₁₈ClN₂ | 226.75 | 4-Methylbenzyl | S |

Structural and Functional Differences

Substituent Effects

- Halogenated Analogs :

- Pyridine vs. Benzyl : The pyridine-substituted compound () lacks the benzyl aromatic ring, reducing lipophilicity (MW = 236.14), which may impact CNS penetration .

Stereochemical Considerations

Research and Application Insights

- Medicinal Chemistry : The 4-nitrobenzyl group’s electron-withdrawing nature may enhance interactions with catalytic lysine residues in enzyme active sites, making the target compound a candidate for covalent inhibitor design.

- Fluorinated and Chlorinated Derivatives : Fluorine () and chlorine () substituents are common in drug design to modulate pharmacokinetics. For instance, fluorine can block metabolic oxidation sites, extending half-life .

- Brominated Analogs : The 3-bromobenzyl derivative () could serve as a heavy-atom substituent in crystallography studies or as a radiolabeling precursor .

Biological Activity

(R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride is a compound with significant potential in medicinal chemistry and biological research. This article examines its biological activity, including mechanisms of action, applications, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a 4-nitrobenzyl group, which contributes to its unique properties. The synthesis typically involves:

- Formation of the Pyrrolidine Ring : Cyclization from amino alcohols or amino acids.

- Introduction of the 4-Nitrobenzyl Group : Alkylation under basic conditions.

- Dihydrochloride Salt Formation : Treatment with hydrochloric acid.

These steps ensure high yield and purity, which are critical for biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Reduction of Nitro Group : This can form reactive intermediates that may interact with proteins or nucleic acids, leading to various biological effects.

- Receptor Interaction : The pyrrolidine structure allows for modulation of receptor activity, particularly in the central nervous system .

Medicinal Chemistry

The compound serves as a building block for synthesizing bioactive molecules aimed at treating neurological disorders. Its structural features make it a candidate for developing drugs that target neurotransmitter systems.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine exhibit notable antibacterial and antifungal properties. For instance, in vitro tests showed that certain pyrrolidine derivatives effectively inhibited the growth of harmful bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests that this compound could potentially be developed into an antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 4-(4-Nitrobenzyl)pyridine | Pyridine | Limited biological activity compared to pyrrolidine derivatives |

| 1-(4-Nitrobenzyl)piperidine | Piperidine | Similar mechanisms but different receptor interactions |

| 4-(4-Nitrobenzyl)morpholine | Morpholine | Exhibits some antimicrobial properties but less potent than pyrrolidine derivatives |

This compound is unique due to its dual functionality—combining both the nitrobenzyl group and the pyrrolidine ring, which enhances its chemical reactivity and biological efficacy .

Case Studies and Research Findings

A study published in MDPI highlighted the antibacterial potential of various pyrrolidine derivatives, including those similar to this compound. The research emphasized the importance of substituents on the benzyl group in enhancing bioactivity against bacterial strains . Another investigation focused on its use as a probe in enzyme function studies, indicating its versatility in biological research applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between pyrrolidine and 4-nitrobenzyl chloride under basic conditions (e.g., NaOH or K₂CO₃). Post-reaction purification via recrystallization or chromatography isolates the free amine, followed by dihydrochloride salt formation using HCl gas or aqueous HCl. Industrial-scale production may employ continuous flow reactors for higher efficiency .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer : Use a combination of:

- 1H/13C NMR to verify the pyrrolidine backbone and nitrobenzyl substitution.

- LC-MS for molecular weight confirmation (MW 294.18).

- Chiral HPLC to validate enantiomeric purity (>99% for the R-isomer) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Follow general precautions for nitroaromatics and amines:

- Use PPE (gloves, goggles, lab coat).

- Work in a fume hood to avoid inhalation.

- Store in a cool, dry place away from oxidizing agents. Refer to SDS guidelines for nitrobenzyl derivatives .

Advanced Research Questions

Q. How does the nitro group impact biological activity compared to halogen or methyl substituents?

- Methodological Answer : The nitro group’s electron-withdrawing nature enhances binding affinity to targets like monoamine transporters or kinases. Compare structure-activity relationships (SAR) with analogs (e.g., 4-chloro or 4-methyl derivatives) via:

- Radioligand binding assays to quantify affinity shifts.

- Molecular docking to assess interactions with active sites.

- Refer to SAR tables for structurally similar pyrrolidine derivatives .

Q. How can researchers resolve contradictions in receptor binding data for this compound?

- Methodological Answer : Contradictions may arise from enantiomeric impurities or assay variability. Mitigate by:

- Chiral resolution : Re-purify using SFC (Supercritical Fluid Chromatography) .

- Orthogonal assays : Validate binding with SPR (Surface Plasmon Resonance) and functional cAMP assays.

- Control standardization : Use reference compounds (e.g., (S)-enantiomer) to benchmark results .

Q. What strategies optimize enantiomeric purity during large-scale synthesis?

- Methodological Answer :

- Asymmetric catalysis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during the benzylation step.

- Crystallization-induced diastereomer resolution : Use chiral acids (e.g., tartaric acid) to isolate the R-isomer.

- Continuous chiral chromatography : Implement simulated moving bed (SMB) systems for industrial-scale purity .

Q. How does stereochemistry influence metabolic stability in preclinical models?

- Methodological Answer : The R-configuration may alter cytochrome P450 interactions. Assess via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.